Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and selective DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It exerts its antidiabetic effects by increasing the levels of incretin hormones like GLP-1, leading to improved glycemic control. []
Relevance: Linagliptin and 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione share a core xanthine structure substituted at the 7 and 8 positions. Notably, both compounds feature a piperidine or piperazine ring at position 8, which is crucial for DPP-4 inhibitory activity. [] The presence of these structural similarities suggests that 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione might also possess DPP-4 inhibitory potential.
Sitagliptin
Compound Description: Sitagliptin, chemically (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used for managing type 2 diabetes. [] Like linagliptin, it acts by enhancing the activity of incretin hormones, resulting in improved blood glucose regulation.
Relevance: Although Sitagliptin doesn't share the same core xanthine structure as 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, it is included due to its established DPP-4 inhibitory activity. [] The research uses Sitagliptin as a reference compound to identify potential DPP-4 inhibitors based on their structural similarities to known active compounds. [] This suggests that the presence of specific pharmacophores, rather than the entire structure, might be crucial for DPP-4 inhibition.
Alogliptin
Compound Description: Alogliptin, with the IUPAC name 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a highly selective and potent DPP-4 inhibitor used in the treatment of type 2 diabetes. [] It works by preventing the degradation of incretin hormones, thereby improving glycemic control.
Relevance: Similar to linagliptin, Alogliptin shares a core xanthine structure with 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione and features a piperidine ring at a similar position. [] This structural resemblance, particularly the presence of a nitrogen-containing heterocycle, suggests that 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione might also exhibit DPP-4 inhibitory activity. []
Vildagliptin
Compound Description: Vildagliptin, chemically known as (2S)-1-[(3-hydroxy-1-adamantyl)amino]acetyl-pyrrolidine-2-carbonitrile, is another DPP-4 inhibitor used in the management of type 2 diabetes. [] It acts by increasing the concentration of active incretin hormones, leading to better glycemic control.
Relevance: Though structurally distinct from 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, Vildagliptin serves as a reference compound due to its well-documented DPP-4 inhibitory activity. [] The research highlights the varying durations of action among different DPP-4 inhibitors, including Vildagliptin. [] This comparison emphasizes the importance of pharmacokinetic properties in addition to structural similarity when assessing potential drug candidates.
Saxagliptin
Compound Description: Saxagliptin, chemically (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is a potent and selective DPP-4 inhibitor used for treating type 2 diabetes. [] It works by enhancing the action of incretins, leading to improved blood sugar regulation.
Relevance: While Saxagliptin doesn't share a similar structure with 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, it is included due to its potent DPP-4 inhibitory activity. [] This suggests that a variety of chemical structures can exhibit DPP-4 inhibitory activity.
BI 1356 ((R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)
Compound Description: BI 1356, also known as Linagliptin, is a novel, selective, potent, and long-acting DPP-4 inhibitor under clinical development for the treatment of type 2 diabetes. [, , ] It inhibits DPP-4 activity in vitro with an IC50 of approximately 1 nM. [] BI 1356 is a competitive inhibitor of DPP-4, with a Ki of 1 nM. [] It is more than 10,000-fold more selective for DPP-4 than for other peptidases, including DPP-8, DPP-9, aminopeptidases N and P, prolyloligopeptidase, trypsin, plasmin, and thrombin. [] BI 1356 is also 90-fold more selective for DPP-4 than for fibroblast activation protein. []
Relevance: BI 1356 and 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione both belong to the class of DPP-4 inhibitors. [, , ] They share a similar core structure, including a purine-2,6-dione ring and a piperidine ring at the 8-position. [, , ] This structural similarity suggests that both compounds may interact with the DPP-4 enzyme in a similar manner.
Compound Description: Compound 2 is a xanthine derivative that has shown strong prophylactic antiarrhythmic activity in experimental models. [] It exhibits weak affinity for α1- and α2-adrenoreceptors.
Relevance: Compound 2 shares a similar core xanthine structure with 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, with both possessing a substituted piperazine ring at the 7-position of the xanthine scaffold. [] The presence of this common structural motif, despite variations in the substituents, suggests that both compounds might exhibit similar biological activities, particularly in the context of cardiovascular effects.
Compound Description: This compound, a derivative of Compound 2, also exhibits strong prophylactic antiarrhythmic activity, similar to its parent compound. [] It has been shown to be effective in experimentally induced arrhythmia models.
Relevance: Compound 15 retains the core xanthine structure found in 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, further emphasizing the significance of this scaffold in biological activity. [] Despite the additional substitutions on the piperazine ring, the shared structural elements suggest a potential for overlapping pharmacological profiles.
Compound Description: ASP5854 is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors. [] This compound has demonstrated efficacy in animal models of Parkinson's disease and cognition.
Relevance: While structurally distinct from 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, ASP5854 is included due to its activity on adenosine receptors. [] Although the target compound's activity on adenosine receptors is unknown, this related compound provides a basis for exploring potential interactions with these targets.
Compound Description: KW-6002, also known as istradefylline, is a selective adenosine A2A receptor antagonist. [] This compound is used clinically as an adjunct therapy for Parkinson's disease.
Relevance: Although structurally dissimilar to 3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione, KW-6002 serves as a reference for adenosine A2A receptor antagonism. [] Its inclusion allows for a comparative analysis of pharmacological profiles, suggesting further investigations into potential activities of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.